
U0126-EtOH
概要
説明
U0126-EtOH is a potent, non-ATP competitive, and selective inhibitor of MEK1 and MEK2, with IC50 values of 72 nM and 58 nM respectively . It is also an autophagy and mitophagy inhibitor . It is closely related to various biological processes such as differentiation, cell growth, autophagy, apoptosis, and stress responses .
Molecular Structure Analysis
The molecular formula of U0126-EtOH is C20H22N6OS2 . It is an addition compound obtained by combining equimolar amounts of (2Z,3Z)-bis {amino [(2-aminophenyl)sulfanyl]methylidene}butanedinitrile (U0126) and ethanol .Physical And Chemical Properties Analysis
U0126-EtOH has a molecular weight of 426.56 . It is soluble in DMSO to a concentration of at least 50 mg/mL when warmed .科学的研究の応用
Treatment of Tendon Defects
U0126-EtOH has been used in the treatment of tendon defects . It was found that the ERK inhibitor U0126 could effectively increase the expression of tendon-related genes and promote the tenogenesis of Tendon stem/progenitor cells (TSPCs) in vitro . When used in combination with a nonwoven-based gelatin/polycaprolactone membrane (NBM), which mimics the native microenvironment of the tendon tissue, tendon healing was significantly promoted .
Cancer Treatment
U0126-EtOH has been associated with cancer treatment . It has been found to exhibit anti-cancer properties , and it has been used as an antineoplastic agent, a substance that inhibits or prevents the proliferation of neoplasms .
Prevention of Ischemia and Cellular Oxidative Stress
U0126-EtOH has been used in preventing ischemia and cellular oxidative stress . It has been found to have antioxidant properties, opposing oxidation or inhibiting reactions brought about by dioxygen or peroxides .
Stroke and Heart Attack Treatment
U0126-EtOH has likely utility in strokes and heart attacks . It has been found to have vasoconstrictor properties, causing constriction of the blood vessels .
Apoptosis Induction
U0126-EtOH has been found to induce apoptosis (programmed cell death) in multi-celled organisms . This property makes it useful in various biological and medical research applications.
Osteogenesis Regulation
U0126-EtOH has been found to act as an osteogenesis regulator . This means it can induce or regulate the process of bone formation, making it useful in orthopedic research and treatment.
Neuroprotection
In HT22 cells, U0126-EtOH has been shown to significantly inhibit cell damage caused by oxidative glutamate toxicity . It also significantly blocked the phosphorylation of ERK1/2 . Furthermore, U0126-EtOH can protect primary cultured cortical neurons from damage caused by oxidative glutamate toxicity and hypoxia/reoxygenation .
Antiviral Activity
U0126-EtOH has been found to have antiviral activity against pandemic H1N1v and highly pathogenic avian influenza virus in vitro and in vivo .
作用機序
Target of Action
U0126-EtOH is a highly selective inhibitor of MEK1 and MEK2 . These kinases are part of the MAPK/ERK signaling pathway, which plays a crucial role in various biological processes such as differentiation, cell growth, autophagy, apoptosis, and stress responses .
Mode of Action
U0126-EtOH acts by inhibiting the kinase activity of MEK1/2, thus preventing the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) . This inhibition is noncompetitive with ERK and ATP . It binds to MEK1/2 at a unique site , which distinguishes it from other inhibitors that target the same kinases.
Biochemical Pathways
The primary pathway affected by U0126-EtOH is the MAPK/ERK signaling pathway . This pathway is composed mainly of four families: MAPK/ERK family or classical pathway, Big MAP kinase-1 (BMK-1), c-Jun N-terminal kinase (JNK), and p38 signaling families . By inhibiting MEK1/2, U0126-EtOH disrupts this pathway, leading to changes in various cellular processes such as differentiation, cell growth, autophagy, apoptosis, and stress responses .
Pharmacokinetics
It is known that the compound is soluble in dmso at 85 mg/ml (19926 mM) but insoluble in water and ethanol . This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
The inhibition of MEK1/2 by U0126-EtOH leads to a decrease in the activation of ERK1/2 . This can result in the suppression of various cellular processes, including cell growth and differentiation . Moreover, U0126-EtOH has been shown to have anti-inflammatory effects and can protect cells against oxidative stress .
Action Environment
The action of U0126-EtOH can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and bioavailability within the body
Safety and Hazards
将来の方向性
U0126-EtOH has been suggested to inhibit various cancers, but its complete mechanisms have not been clarified in cancers . It plays an essential role in balancing cellular homeostasis . There is potential for using U0126-EtOH to restrain cancers or suppress the MAPK pathway as a novel way of cancer treatment .
特性
IUPAC Name |
(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S2.C2H6O/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22;1-2-3/h1-8H,21-24H2;3H,2H2,1H3/b17-11+,18-12+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQULUVMLGZVAF-OYJDLGDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.C1=CC=C(C(=C1)N)S/C(=C(/C(=C(/SC2=CC=CC=C2N)\N)/C#N)\C#N)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585283 | |
| Record name | (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile--ethanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
U0126-EtOH | |
CAS RN |
1173097-76-1 | |
| Record name | (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile--ethanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: U0126-EtOH competitively inhibits MEK1/2, effectively blocking the phosphorylation of extracellular signal-regulated kinases (ERK1/2) [, , ]. This inhibition of the MAPK/ERK pathway has been shown to impact various cellular processes, including:
- Reduced proliferation and migration of cells: Studies show that U0126-EtOH effectively inhibits the proliferation and migration of fibroblast-like synoviocytes (FLS), cells implicated in the pathogenesis of rheumatoid arthritis [].
- Decreased progesterone secretion: In murine luteal cells, U0126-EtOH treatment led to a decrease in progesterone production, likely by downregulating the expression of key steroidogenic enzymes and steroidogenic factor 1 (SF1) [].
- Potential anti-parasitic effects: Research indicates that U0126-EtOH shows promising in vitro activity against Echinococcus granulosus, the parasite responsible for cystic echinococcosis. It inhibits parasite growth by suppressing the phosphorylation of EgMKKs and EgERK [].
ANone:
- In vitro: U0126-EtOH demonstrates efficacy in inhibiting the proliferation and migration of specific cell types, such as fibroblast-like synoviocytes [], and affecting progesterone secretion in murine luteal cells []. Additionally, it exhibits anti-parasitic activity against Echinococcus granulosus protoscoleces in in vitro cultures [].
- In vivo: While in vivo studies using U0126-EtOH for treating Echinococcus granulosus infection in mice showed a reduction in parasite burden, the results were not statistically significant []. Further research is needed to optimize treatment regimens and explore its potential in vivo applications. In a rat model of cerebral ischemic injury, U0126-EtOH showed neuroprotective effects, reducing neuronal damage and apoptosis, likely by inhibiting the ERK1/2 pathway [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




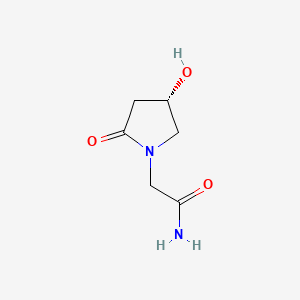
![5-[2,3-Dichloro-4-(5-{1-[2-(2-guanidino-4-methyl-pentanoylamino)-acetyl]-piperidin-4-YL}-1-methyl-1H-pyrazol-3-YL)-phenoxymethyl]-furan-2-carboxylic acid](/img/structure/B1681971.png)
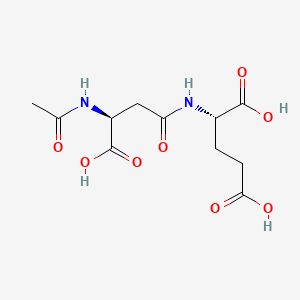
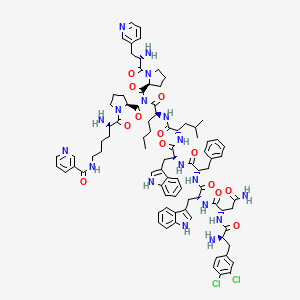
![6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one](/img/structure/B1681980.png)
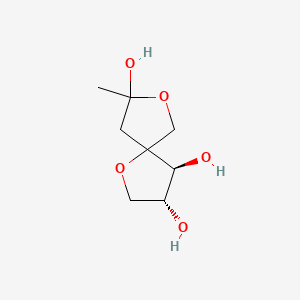
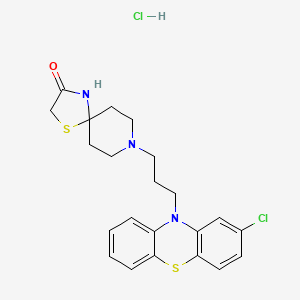
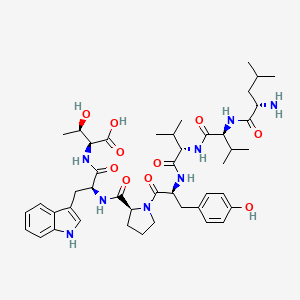

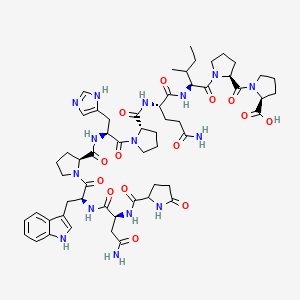

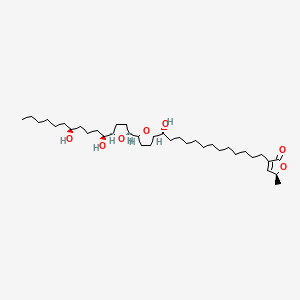
![4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid](/img/structure/B1681990.png)